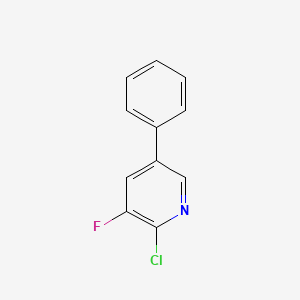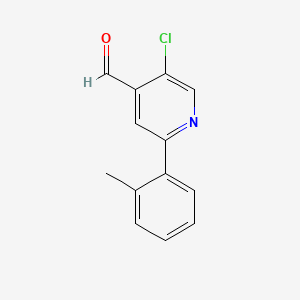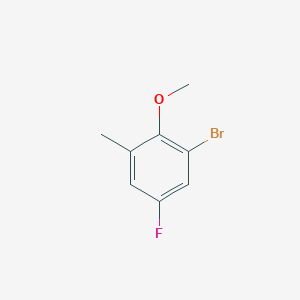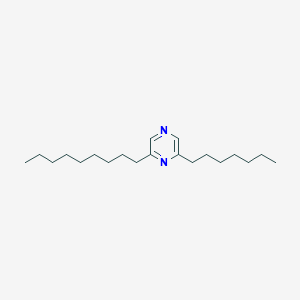![molecular formula C14H24O4SSi B14019458 2-[(Trimethylsilyl)oxy]butyl 4-methylbenzene-1-sulfonate](/img/structure/B14019458.png)
2-[(Trimethylsilyl)oxy]butyl 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Trimethylsilyl)oxy]butyl 4-methylbenzene-1-sulfonate is an organic compound characterized by the presence of a trimethylsilyl group and a sulfonate ester. This compound is often used in organic synthesis due to its unique reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)oxy]butyl 4-methylbenzene-1-sulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-[(Trimethylsilyl)oxy]butanol in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Trimethylsilyl)oxy]butyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and sulfonic acid.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Acids and Bases: Hydrochloric acid, sodium hydroxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as sulfonamides or sulfonate esters are formed.
Hydrolysis Products: 2-[(Trimethylsilyl)oxy]butanol and 4-methylbenzenesulfonic acid.
Oxidation Products: Compounds with additional functional groups such as ketones or carboxylic acids.
Applications De Recherche Scientifique
2-[(Trimethylsilyl)oxy]butyl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(Trimethylsilyl)oxy]butyl 4-methylbenzene-1-sulfonate involves the reactivity of the trimethylsilyl group and the sulfonate ester The trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates during chemical reactions
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(Trimethylsilyl)oxy]butyl 4-methylbenzene-1-sulfonate
- 2-[(Trimethylsilyl)oxy]ethyl 4-methylbenzene-1-sulfonate
- 4-[(Trimethylsilyl)oxy]ethyl 4-methylbenzene-1-sulfonate
Uniqueness
2-[(Trimethylsilyl)oxy]butyl 4-methylbenzene-1-sulfonate is unique due to its specific combination of the trimethylsilyl group and the sulfonate ester, which provides distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in various synthetic applications and research fields.
Propriétés
Formule moléculaire |
C14H24O4SSi |
|---|---|
Poids moléculaire |
316.49 g/mol |
Nom IUPAC |
2-trimethylsilyloxybutyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H24O4SSi/c1-6-13(18-20(3,4)5)11-17-19(15,16)14-9-7-12(2)8-10-14/h7-10,13H,6,11H2,1-5H3 |
Clé InChI |
IJKYWIVPGLJYIB-UHFFFAOYSA-N |
SMILES canonique |
CCC(COS(=O)(=O)C1=CC=C(C=C1)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 7-formyl-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14019393.png)

![[(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol](/img/structure/B14019407.png)



![N-[(E)-(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14019432.png)




![ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate](/img/structure/B14019463.png)
